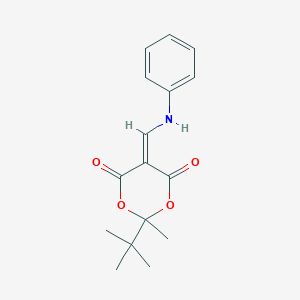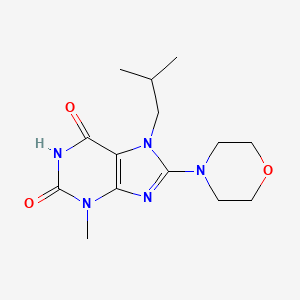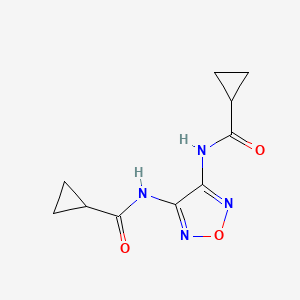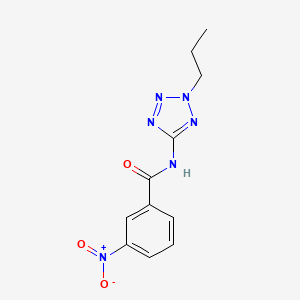
5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione, also known as AMD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules. 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has been shown to inhibit the activity of various enzymes, including proteases and kinases, which play important roles in many biological processes. 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione can inhibit cell proliferation and induce apoptosis in cancer cells. 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases, including neurodegenerative diseases and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has several advantages for lab experiments, including its high reactivity, versatility, and ease of synthesis. However, 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione also has some limitations, including its potential toxicity and instability in aqueous solutions. Therefore, careful handling and storage of 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione are required to ensure its safety and stability.
Orientations Futures
There are several future directions for the study of 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione, including the development of new synthesis methods, the exploration of its potential applications in drug discovery and material science, and the elucidation of its mechanism of action. Additionally, the study of 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione in vivo is needed to fully understand its potential therapeutic effects and toxicity. Overall, the study of 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has the potential to lead to the development of new drugs and materials with unique properties and applications.
Méthodes De Synthèse
The synthesis of 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione involves the reaction of aniline and diethyl malonate in the presence of a base catalyst to form an intermediate compound. The intermediate compound is then reacted with tert-butyl acetoacetate and a strong acid catalyst to form 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione. This method of synthesis has been extensively studied and optimized to produce high yields of 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione.
Applications De Recherche Scientifique
5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has been studied for its potential applications in various fields, including organic synthesis, drug discovery, and material science. In organic synthesis, 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has been used as a versatile building block for the synthesis of complex molecules due to its unique structure and reactivity. In drug discovery, 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has been used as a monomer for the synthesis of polymer materials with unique properties.
Propriétés
IUPAC Name |
5-(anilinomethylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-15(2,3)16(4)20-13(18)12(14(19)21-16)10-17-11-8-6-5-7-9-11/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTUYQDOYLPHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=CC=C2)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Anilinomethylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[(4-nitrophenyl)acetyl]amino}isophthalic acid](/img/structure/B5698974.png)
![2-[5-(1,3-benzothiazol-2-yl)-2-furyl]benzoic acid](/img/structure/B5698984.png)
![1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5699006.png)
![4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine](/img/structure/B5699011.png)
![methyl 4-chloro-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5699015.png)



![3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5699040.png)

